14-Hydroxymorphine-6-one

Description

Historical Context of Opioid Chemistry and Structure Elucidation

The journey into understanding and manipulating morphinan (B1239233) alkaloids is a story of incremental scientific discovery spanning over two centuries. It began with the isolation of the primary active compound from opium and has evolved into a sophisticated field employing advanced structural biology and computational chemistry.

The era of modern opioid chemistry began in the early 1800s when German pharmacist Friedrich Wilhelm Adam Sertürner successfully isolated the first organic alkaloid, which he named morphine, from the opium poppy, Papaver somniferum. researchgate.netuchicagomedicine.orgnih.govresearchgate.net This pivotal discovery not only provided a purified, potent analgesic but also sparked the field of alkaloid chemistry. uchicagomedicine.orgnih.gov

Initial efforts in modifying the morphine structure were centered on its most reactive sites. oup.com These early semisynthetic derivatizations included:

Acylation and alkylation of the 3-phenolic hydroxyl group. oup.com

Oxidation of the 6-hydroxyl group. oup.com

Reduction of the 7-8 double bond. oup.com

These early modifications led to the creation of several clinically significant opioids. In 1874, the diacetylation of morphine produced diacetylmorphine, later known as heroin. uchicagomedicine.orgtandfonline.compnas.org In the early 20th century, further work involving the oxidation of the 6-hydroxyl group and reduction of the 7-8 double bond yielded compounds such as hydromorphone, oxymorphone, and oxycodone. oup.com The definitive chemical structure of morphine was first proposed by Sir Robert Robinson in 1925 and was later confirmed through X-ray crystallography in 1968. researchgate.netnih.gov

The strategies for modifying the morphinan skeleton have evolved significantly over time, driven by an ever-deepening understanding of opioid pharmacology. The initial goal was straightforward: to create a "non-addictive morphine substitute." oup.com This led to the exploration of various chemical alterations.

In the 1960s, more complex structural modifications were undertaken, leading to the development of highly potent analgesics like etorphine, as well as buprenorphine, a partial agonist at the mu-opioid receptor (MOR). oup.com The 20th century also saw the creation of entirely synthetic opioids, such as fentanyl and methadone, which possess simplified structures that mimic the essential features of the morphinan scaffold. oup.com

More recent strategies have become increasingly sophisticated, focusing on the nuanced aspects of receptor interaction. Key modern approaches include:

Achieving Receptor-Type Selectivity: Designing ligands that preferentially bind to one type of opioid receptor (mu, delta, or kappa) over others to elicit specific effects. oup.comnih.govoup.com

Biased Agonism: Developing molecules that, upon binding to a receptor, preferentially activate specific downstream signaling pathways (e.g., G protein signaling over β-arrestin recruitment). oup.comnih.govoup.com This is a promising strategy to separate analgesia from adverse effects like respiratory depression. elifesciences.org

Peripheralization: Modifying opioids to increase their hydrophilicity, thereby limiting their ability to cross the blood-brain barrier. mdpi.com This approach aims to produce analgesia in peripheral tissues without the central nervous system side effects.

Functionalization of Position 14: The introduction of various functional groups at the 14-position of the morphinan ring, which is unsubstituted in natural alkaloids like morphine, has proven to be a particularly fruitful strategy for creating novel compounds with diverse pharmacological profiles. mdpi.comnih.govresearchgate.net

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. Early pharmacological studies by Beckett and Casy led to the proposal of a common set of "rules" governing the analgesic activity of opioids, suggesting a specific binding site on the receptor. nih.gov

Through decades of research, several key structural features of the morphinan scaffold have been identified as crucial for its interaction with opioid receptors and subsequent activity: nih.gov

A phenolic hydroxyl group at position 3, which is essential for hydrogen bond formation.

A protonated tertiary amine (at physiological pH) to form an ionic interaction with the receptor.

A flat aromatic ring for van der Waals interactions with a hydrophobic pocket of the receptor.

The stereochemistry of the morphinan is also fundamentally important, determining its selectivity for different opioid receptor subtypes. mdpi.com Furthermore, the 4,5α-epoxy bridge is a critical structural element, and its interactions within the receptor's binding pocket can be subtly influenced by substituents at other positions, such as 5 and 14. nih.govacs.org

The advent of high-resolution X-ray crystallography has revolutionized the field, providing detailed, three-dimensional views of opioid receptors bound to various ligands. mdpi.comnih.govfrontiersin.org These crystal structures have confirmed the common logic of opioid recognition and revealed the precise molecular movements that drive receptor activation, offering an unprecedented platform for rational, structure-based drug discovery. escholarship.orgnih.gov

Significance of the 14-Oxygenated Morphinan Class in Opioid Research

While naturally occurring opioids like morphine and codeine are unsubstituted at the 14-position of the morphinan skeleton, synthetic exploration has revealed that introducing a substituent at this site, particularly an oxygen-containing group, can profoundly alter a compound's pharmacological profile. mdpi.comnih.govresearchgate.net This discovery opened up a new and highly significant area of opioid research.

The introduction of a hydroxyl group at C-14 can have varied effects on potency. For instance, 14-hydroxymorphine (B13426287) is actually less potent than morphine, whereas 14-hydroxydihydromorphine is a more potent analgesic than its non-hydroxylated counterpart, dihydromorphine. akjournals.com Generally, however, the addition of a 14-hydroxyl group tends to reduce a compound's toxicity while potentially increasing its analgesic action. jst.go.jp

The class of 14-oxygenated N-methylmorphinan-6-ones has become a major focus of modern medicinal chemistry. mdpi.comnih.govacs.orgnih.gov Researchers are actively investigating these compounds as potent agonists for the μ-opioid receptor (μ-OR), with the primary goal of developing analgesics with fewer undesirable side effects. acs.orgnih.gov

A key finding in this area was that O-methylation of the 14-hydroxyl group of oxymorphone (forming 14-O-methyloxymorphone) results in a dramatic increase in analgesic potency. akjournals.com This highlights the diverse array of pharmacological activities that can be achieved by functionalizing the 14-position, making it a critical target for the design of novel opioid therapeutics. mdpi.comresearchgate.net

Overview of Current Research Trajectories on 14-Hydroxymorphine-6-one Analogues

Current research on analogues of 14-hydroxymorphine-6-one (a class that includes compounds like oxymorphone) is vibrant and multifaceted, leveraging modern drug design principles to create safer and more effective pain therapeutics. mdpi.com The overarching goal is to discover novel opioid analgesics that provide potent pain relief while minimizing debilitating side effects such as respiratory depression, constipation, tolerance, and addiction potential. elifesciences.orgmdpi.comnih.gov

Key research trajectories include:

Systematic Structural Modifications: Scientists are exploring targeted modifications at various positions on the morphinan skeleton, particularly at positions 5, 6, 14, and the nitrogen at position 17, to fine-tune the pharmacological properties of the resulting analogues. mdpi.com

Pursuit of Biased Agonism: A major effort is directed towards designing biased agonists—ligands that preferentially activate the G protein signaling pathway (associated with analgesia) over the β-arrestin recruitment pathway (implicated in some side effects). nih.govoup.comelifesciences.org

Development of Multifunctional Ligands: Researchers are creating compounds that act on more than one opioid receptor. The design of dual μ/δ (MOR/DOR) or mixed μ/κ (MOR/KOR) agonists is a strategy aimed at achieving a synergistic analgesic effect with a better side-effect profile. elifesciences.orgmdpi.com For example, replacing the N-methyl group with a larger N-phenethyl substituent has been shown to convert selective μ-opioid agonists into dual μ/δ agonists. mdpi.comjst.go.jp

Computational Drug Design: Advanced computational tools, including molecular docking, dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are indispensable in modern research. nih.govacs.orgnih.gov These methods allow scientists to model and predict how different structural modifications will affect a ligand's binding to the opioid receptor, providing a rational basis for designing new and improved analogues. acs.orgnih.gov

Research has also explored biochemical pathways for creating these compounds. For instance, studies have shown that Bacillus species can transform morphine and codeine into their 14-hydroxy-6-one derivatives, specifically 14-hydroxymorphinone and 14-hydroxycodeinone, respectively. niscpr.res.in This diverse range of approaches underscores the continued importance of the 14-oxygenated morphinan class in the ongoing search for the ideal analgesic.

Data Tables

Table 1: Impact of C-14 Substitution on Analgesic Potency This table illustrates how the introduction and modification of a substituent at the C-14 position can alter the analgesic potency of morphinan compounds compared to their parent structures.

| Parent Compound | C-14 Unsubstituted Potency | C-14 Substituted Analogue | Nature of C-14 Substitution | Change in Analgesic Potency | Reference(s) |

| Morphine | Baseline | 14-Hydroxymorphine | -OH | Less potent | akjournals.com |

| Dihydromorphine | Baseline | 14-Hydroxydihydromorphine | -OH | More potent | akjournals.com |

| Oxymorphone | Baseline | 14-O-Methyloxymorphone | -OCH₃ | Up to 400x Morphine, 36x Oxymorphone | akjournals.com |

Table 2: Key Structural Features of Morphinans for Opioid Receptor Interaction This table summarizes the essential structural components of the morphinan scaffold and their primary role in binding to and activating opioid receptors.

| Structural Feature | Location on Morphinan Scaffold | Primary Role in Receptor Interaction | Reference(s) |

| Phenolic Hydroxyl Group | Position 3 | Hydrogen bond formation | nih.gov |

| Aromatic Ring | Ring A | Van der Waals / Hydrophobic interactions | nih.gov |

| Protonated Tertiary Amine | Position 17 | Ionic interaction with receptor | nih.gov |

| 4,5α-Epoxy Bridge | Between Rings B and C | Contributes to rigid conformation; influences binding | nih.govacs.org |

| C-14 Position | Ring C | Site for modification to tune potency and functional activity | mdpi.comnih.govresearchgate.net |

Compound Names Mentioned

14-Hydroxycodeinone

14-Hydroxydihydromorphine

14-Hydroxymorphine

14-Hydroxymorphinone

14-O-Methyloxymorphone

Buprenorphine

Codeine

Diacetylmorphine (Heroin)

Dihydromorphine

Etorphine

Fentanyl

Hydromorphone

Methadone

Morphine

Oxycodone

Oxymorphone

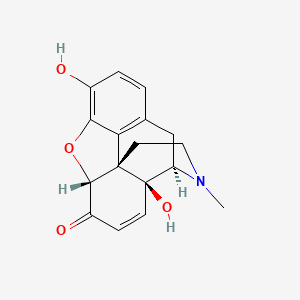

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-5,12,15,19,21H,6-8H2,1H3/t12-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNHLTBRAFJQER-ISWURRPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41135-98-2 | |

| Record name | (5α)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41135-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Hydroxymorphine-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041135982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-hydroxymorphine-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 14 Hydroxymorphine 6 One

De Novo Synthetic Approaches to 14-Hydroxy-6-Oxomorphinans

Traditionally, 14-hydroxy-6-oxomorphinans are prepared via semi-synthetic methods starting from poppy-derived materials like thebaine. nih.govrsc.org However, these methods present challenges, including reliance on poppy cultivation and limited access to non-natural enantiomers. thieme-connect.com To address these limitations, enantioselective de novo synthetic routes have been developed.

One such approach enables the synthesis of 14-hydroxy-6-oxomorphinans lacking the 4,5-ether linkage from inexpensive, commercially available starting materials. nih.govrsc.org This multi-step synthesis, while lengthy, requires a limited number of chromatographic purifications. nih.govrsc.org A key feature of this route is its flexibility, allowing for the preparation of the opposite enantiomeric series by selecting the appropriate chiral catalyst in a Noyori reduction step. nih.govrsc.org

The synthesis commences with the amide coupling of a commercially available amine and carboxylic acid, followed by a Bischler–Napieralski reaction to form an isoquinolinium salt. nih.govrsc.org Subsequent Ru-mediated enantioselective reduction yields a tetrahydroisoquinoline intermediate. thieme-connect.com The crucial C14-hydroxyl group is installed through a sequence involving a chemoselective Birch reduction, formation of a tetrasubstituted alkene, epoxidation, and subsequent base-promoted elimination and ring opening. thieme-connect.com The morphinan (B1239233) core is then completed via a reductive Heck cyclization. thieme-connect.com This modular approach has been successfully applied to prepare compounds such as 4,5-desoxynaltrexone and 4,5-desoxynaloxone. nih.govworktribe.comnih.gov

Targeted Structural Modifications of the Morphinan Skeleton

C-14 Position Functionalization

The introduction of a hydroxyl group at the C-14 position of the morphinan skeleton is known to significantly impact the potency and selectivity of these compounds. nih.govrsc.org Further functionalization at this position has been a key strategy in medicinal chemistry to develop novel opioid ligands with improved properties. nih.govmdpi.com

The substitution of the C-14 hydroxyl group with various alkoxy and aryloxy moieties has been extensively explored. nih.govnih.gov These modifications can profoundly alter the pharmacological profile of the parent compound. acs.org For instance, the introduction of a 14-methoxy group into oxymorphone led to a significant increase in both binding affinity and agonist potency at the μ-opioid receptor (MOR). nih.gov Similarly, 14-O-benzyloxymorphone maintained high affinity for the MOR while exhibiting increased agonist potency both in vitro and in vivo. nih.gov

The synthesis of these 14-alkoxy derivatives often starts from 14-hydroxycodeinone. nih.gov For example, the preparation of 14-O-phenylpropyloxymorphone (POMO) involves a three-step synthesis from 14-hydroxycodeinone, including reaction with cinnamyl bromide, hydrogenation, and 3-O-ether cleavage. mdpi.com

Research has shown that the nature and length of the substituent at the C-14 position are critical for opioid receptor interaction. nih.gov A variety of 14-alkoxy-substituted morphinan-6-ones, including allyloxy, benzyloxy, and naphthylmethoxy derivatives, have been synthesized and shown to possess high affinities for the MOR. nih.gov

Table 1: Examples of C-14 Alkoxy and Aryloxy Substituted Morphinans

| Compound | C-14 Substituent | Starting Material | Reference |

| 14-O-methyloxymorphone | Methoxy (B1213986) | Oxymorphone | nih.gov |

| 14-O-benzyloxymorphone | Benzyloxy | Oxymorphone | nih.gov |

| 14-O-phenylpropyloxymorphone (POMO) | Phenylpropoxy | 14-hydroxycodeinone | mdpi.com |

| 14-allyloxymorphinan-6-one | Allyloxy | Morphinan-6-one | nih.gov |

| 14-naphthylmethoxymorphinan-6-one | Naphthylmethoxy | Morphinan-6-one | nih.gov |

Information specifically detailing acyl and phenylacetyl substitution at the C-14 position of 14-hydroxymorphine-6-one was not found in the provided search results.

C-6 Position Derivatization

The carbonyl group at the C-6 position of the morphinan skeleton is a versatile handle for chemical modification. mdpi.com

The Wolff–Kishner reduction is a chemical reaction used to convert a carbonyl group into a methylene (B1212753) group. wikipedia.orglscollege.ac.in This reaction proceeds under basic conditions and involves the formation of a hydrazone intermediate. wikipedia.org The Huang-Minlon modification of this reaction, which involves distilling off water and excess hydrazine, allows for a shorter reaction time and improved yields. thermofisher.com

This reduction has been applied to 14-hydroxy and 14-alkoxy substituted N-methylmorphinan-6-ones to prepare the corresponding 6-desoxo-N-methylmorphinans. mdpi.com The removal of the 6-carbonyl group has been shown to influence the in vitro opioid activities and antinociceptive potencies of these compounds. mdpi.com

Introduction of Nitrile and Acrylonitrile (B1666552) Substructures

The introduction of nitrile and acrylonitrile functionalities into the 14-hydroxymorphine-6-one scaffold has been explored as a strategy to modify its pharmacological profile. A notable method for this transformation is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) to convert carbonyl compounds into nitriles with an additional carbon atom. nih.gov

A modified van Leusen reaction has been successfully applied to 14-oxygenated-N-methylmorphinan-6-ones, such as oxycodone and 14-O-methyloxycodone. nih.gov This one-pot reaction leads to the concurrent opening of the 4,5-oxygen bridge and the introduction of a cyano group at the C-6 position, resulting in 4,5-epoxy-ring opened acrylonitrile derivatives. nih.gov For instance, the reaction with oxycodone (5) and 14-O-methyloxycodone (6) yields the corresponding acrylonitrile derivatives 5a and 6a. nih.gov

Further derivatization of these acrylonitrile compounds has been reported. For example, the 4-O-methylated derivative of 5a, compound 7a, has been synthesized. nih.gov The reaction of 7,8-didehydro-6-ketomorphinan (8) with TosMIC also produces the corresponding 5,6,7,8-tetrahydromorphinan-6-carbonitrile 8a. nih.gov

These synthetic strategies provide a pathway to a class of morphinan derivatives with significant structural modifications, offering potential for altered biological activity. The introduction of the acrylonitrile substructure, in particular, represents a significant alteration to the core morphinan skeleton.

Formation of Amino, Guanidine, Sulfate, and Amino Acid Derivatives

The C-6 carbonyl group of 14-oxygenated-N-methylmorphinan-6-ones serves as a key functional handle for the introduction of various nitrogen- and sulfur-containing substituents, leading to the formation of amino, guanidine, sulfate, and amino acid derivatives. mdpi.com These modifications have been shown to maintain, and in some cases modulate, the opioid activity of the parent compounds. mdpi.com

The synthesis of 6β-amino derivatives of 14-hydroxycodeine and 14-hydroxymorphine (B13426287) has been achieved through a multi-step process. researchgate.net This involves a Mitsunobu reaction with phthalimide, followed by hydrazinolysis to release the primary amine. researchgate.net

The introduction of amino acid moieties at the C-6 position has also been explored. These derivatives are synthesized from the corresponding 6-keto compounds. Pharmacological studies have indicated that such modifications generally preserve the opioid activities of the parent ligand, with the resulting compounds demonstrating potent antinociceptive effects in rodents. mdpi.com

C-5 Position Modifications (e.g., Alkyl and Benzyl (B1604629) Substitution)

Structural modifications at the C-5 position of 14-oxygenated-N-methylmorphinan-6-ones have been investigated to explore their impact on pharmacological activity. The introduction of alkyl and benzyl groups at this position has led to compounds with interesting and potent antinociceptive profiles. mdpi.com

A key example of C-5 modification is the synthesis of 14-methoxymetopon (B146635), which involves the introduction of a methyl group at the C-5 position of 14-O-methyloxymorphone. mdpi.com Further derivatization at both the C-5 and C-14 positions has yielded potent analogues. For instance, 14-O-phenylpropyloxymorphone (PPOM), a 14-O-phenylpropyl substituted analog, was synthesized from 14-hydroxy-5-methylcodeinone in three steps. mdpi.com

The introduction of a benzyl group at the C-5 position has also been accomplished. The 5-benzyl substituted analogue 21 was prepared in a three-step synthesis starting from 5β-benzylthebaine. mdpi.com The synthesis of 5-methylmorphine, 5-methylcodeine, and 5-methylheroin has also been reported, highlighting the accessibility of C-5 alkylated derivatives. mdpi.com

Pharmacological evaluation of these C-5 substituted derivatives has revealed significant effects on receptor binding and functional activity. For example, the substitution of the 5-methyl group in 14-methoxymetopon with a benzyl group was investigated to understand the role of this position in modulating opioid activity. mdpi.com

Table 1: Examples of C-5 Substituted 14-Hydroxymorphine-6-one Derivatives

| Compound Name | C-5 Substituent | Starting Material | Reference |

| 14-Methoxymetopon | Methyl | 14-O-Methyloxymorphone | mdpi.com |

| 14-O-Phenylpropyloxymorphone (PPOM) | Methyl | 14-Hydroxy-5-methylcodeinone | mdpi.com |

| 5-Benzyl-14-methoxymorphinan | Benzyl | 5β-Benzylthebaine | mdpi.com |

| 5-Methylmorphine | Methyl | Thebaine anion | mdpi.com |

N-17 Position Substituent Variation

N-Methyl, N-Allyl, N-Cyclopropylmethyl Derivatives

The substituent at the N-17 position of the morphinan skeleton is a critical determinant of its pharmacological activity, influencing whether the compound acts as an agonist, antagonist, or partial agonist at opioid receptors. plos.org

The naturally occurring and many semi-synthetic opioid analgesics, such as morphine and oxymorphone, possess an N-methyl group. mdpi.com The replacement of this N-methyl group with other substituents, such as N-allyl or N-cyclopropylmethyl, has led to the discovery of important opioid antagonists. mdpi.com

For example, the N-allyl derivative of oxymorphone is naloxone (B1662785), and the N-cyclopropylmethyl derivative is naltrexone (B1662487). mdpi.complos.org Both are potent, non-selective opioid antagonists widely used in clinical practice and as research tools. mdpi.com The synthesis of these N-substituted derivatives typically involves the N-dealkylation of the corresponding N-methyl compound followed by alkylation with the appropriate allyl or cyclopropylmethyl halide. google.comgoogle.com

The synthesis of N-cyclopropylmethyl-nor-14-hydroxydihydromorphinone, a precursor for naltrexone, can be achieved by reacting N-nor-14-hydroxydihydromorphinone with cyclopropylmethyl bromide in the presence of a base like sodium bicarbonate. google.com Similarly, N-allyl-14-hydroxydihydronormorphinone (naloxone) can be prepared from 14-hydroxydihydronormorphinone. google.com

These N-17 modifications have been instrumental in developing our understanding of the structure-activity relationships of morphinans and have provided essential therapeutic agents for managing opioid overdose and dependence. mdpi.com

N-Phenethyl Substitution

The substitution of the N-methyl group in morphinans with a phenethyl group has been shown to significantly enhance the binding affinity, selectivity, and agonist potency at the μ-opioid receptor (MOR). mdpi.com This modification has been applied to both morphine and oxymorphone, resulting in N-phenethylnormorphine and N-phenethylnoroxymorphone, respectively. mdpi.comresearchgate.net

The synthesis of N-phenethyl substituted morphinans is typically achieved by the alkylation of the corresponding N-nor compound with a phenethyl halide. For example, N-phenethylnormorphine can be synthesized from normorphine by reaction with 2-phenylethyl bromide. researchgate.net

In the case of 14-methoxy-N-methylmorphinan-6-ones, N-phenethyl substitution has been observed to convert selective MOR ligands into dual MOR/δ-opioid receptor (DOR) agonists. mdpi.com This suggests that the N-phenethyl group can introduce interactions with the DOR, altering the pharmacological profile of the parent compound.

The combination of N-phenethyl substitution with modifications at other positions, such as C-14, has also been explored. For example, N-phenethyl-14-ethoxymetopon is a potent analgesic that acts as an agonist at both μ- and δ-opioid receptors. wikipedia.org

Table 2: Examples of N-17 Substituted 14-Hydroxymorphine-6-one Derivatives and Related Compounds

| Compound Name | N-17 Substituent | Pharmacological Profile | Reference |

| Oxymorphone | Methyl | MOR Agonist | mdpi.com |

| Naloxone | Allyl | Opioid Antagonist | mdpi.complos.org |

| Naltrexone | Cyclopropylmethyl | Opioid Antagonist | mdpi.complos.org |

| N-Phenethylnoroxymorphone | Phenethyl | Potent MOR Agonist | mdpi.com |

| N-Phenethyl-14-ethoxymetopon | Phenethyl | Dual MOR/DOR Agonist | wikipedia.org |

Stereoselective Synthesis of 14-Hydroxymorphine-6-one Isomers

The spatial arrangement of atoms within a molecule, known as stereochemistry, is a critical aspect of medicinal chemistry. For a complex molecule like 14-hydroxymorphine-6-one, which possesses multiple chiral centers, the specific three-dimensional structure is paramount to its biological activity. The synthesis of specific stereoisomers, or enantiomers and diastereomers, of 14-hydroxymorphine-6-one is a significant challenge that requires precise control over chemical reactions. Research has focused on developing stereoselective methods to produce desired isomers while minimizing the formation of others. These strategies often involve the use of chiral starting materials, stereoselective reagents, and biocatalytic transformations.

The synthesis of the unnatural (+)-isomer of 14-hydroxymorphine-6-one has been a subject of research, particularly as a precursor for other compounds like (+)-naltrexone. nih.gov A concise 10-step synthesis for (+)-naltrexone has been developed, which proceeds through (+)-14-hydroxymorphinone as a key intermediate. nih.gov This highlights the ability of synthetic chemistry to create isomers that are not found in nature. The stereochemical control in these syntheses is crucial, often established early in the synthetic sequence and carried through multiple steps.

In addition to the primary enantiomers, the synthesis of related diastereomers is also of interest. For instance, during the oxidation of precursors like oripavine, by-products such as 8,14-dihydroxy-7,8-dihydromorphinone can be formed. This compound itself has two possible stereoisomers at the C-8 position, the 8α and 8β isomers, with the 8α-isomer being noted as hydrolytically less stable and more readily converting to 14-hydroxycodeinone. google.com Controlling the formation of such by-products is a key challenge in achieving a high yield of the desired 14-hydroxymorphine-6-one isomer.

Biocatalysis offers an alternative to traditional chemical synthesis for achieving high stereoselectivity. Certain microorganisms can perform highly specific transformations on opioid alkaloids. For example, the bacterium Pseudomonas putida M10 has been shown to transform morphine into 14β-hydroxymorphine and oxymorphone into 14β-hydroxymorphinone. asm.org This biological method produces a specific stereoisomer, demonstrating the potential of using enzymatic systems to overcome challenges in stereoselective synthesis.

The table below summarizes various isomers related to 14-hydroxymorphine-6-one and the methods used for their synthesis.

| Isomer/Related Compound | Starting Material | Key Synthetic Step/Method | Stereochemical Outcome | Reference |

| (+)-14-Hydroxymorphinone | Synthetic Precursors | 10-step total synthesis | Unnatural (+)-isomer | nih.gov |

| 14β-Hydroxymorphinone | Oxymorphone | Microbial transformation with Pseudomonas putida M10 | Specific 14β-hydroxy isomer | asm.org |

| 8α,14-Dihydroxy-7,8-dihydromorphinone | Oripavine | Oxidation by-product | 8α-isomer (less stable) | google.com |

| 8β,14-Dihydroxy-7,8-dihydromorphinone | Oripavine | Oxidation by-product | 8β-isomer (more stable) | google.com |

| 6β-Hydroxy-7,8-dihydro-morphine derivatives | 6-keto-7,8-dihydro-morphine derivative | Stereoselective reduction with sodium borohydride | Controlled formation of the 6β-hydroxy isomer | google.com |

Structure Activity Relationship Sar Studies of 14 Hydroxymorphine 6 One Analogues

Influence of C-14 Substituents on Opioid Receptor Binding and Functional Profiles

The substituent at the C-14 position of the morphinan (B1239233) skeleton has a profound impact on the affinity and selectivity of these ligands for opioid receptors. acs.org Introduction of a hydroxyl group at C-14 in dihydromorphinone to form oxymorphone, a potent analgesic, underscores the significance of this position. akjournals.com

Further modifications at this position have yielded significant insights. For instance, the etherification of the 14-hydroxyl group to a 14-methoxy group, as seen in 14-O-methyloxymorphone, leads to a substantial increase in antinociceptive potency compared to its 14-hydroxy counterpart, oxymorphone. acs.orgfrontiersin.org This enhancement is also reflected in its binding affinity for the µ-opioid receptor (MOR). nih.gov The 14-methoxy group appears to be more favorable for µ-receptor binding and selectivity than the corresponding hydroxyl group. mdpi.com

The nature and size of the C-14 alkoxy substituent play a crucial role. While a 14-methoxy group enhances µ-receptor affinity and selectivity, a 14-allyloxy group can lead to a decrease in potency at both µ and δ (DOP) receptors, thereby increasing µ-selectivity over δ and κ (KOP) receptors. acs.org Larger substituents, such as a 14-benzyloxy group, can result in potent agonism at both µ and δ receptors. acs.org The introduction of a 14-phenylpropoxy group can dramatically increase binding affinities at all three opioid receptor types (µ, δ, and κ), leading to extremely potent analgesics. frontiersin.orgresearchgate.net This suggests that the C-14 position can be modified to tune the receptor selectivity profile, converting a selective MOR ligand into a multifunctional ligand. mdpi.com For example, substituting the 14-O-methyl group in 14-O-methyloxymorphone with a 14-O-phenylpropyl group results in 14-O-phenylpropyloxymorphone (POMO), a compound with very high affinity for µ, δ, and κ receptors. frontiersin.org

| Compound | C-14 Substituent | Receptor Binding Affinity (Kᵢ, nM) |

| µ | ||

| Oxymorphone | -OH | High |

| 14-O-methyloxymorphone | -OCH₃ | Increased vs. Oxymorphone |

| 14-O-allyloxymorphone | -OCH₂CH=CH₂ | Decreased vs. 14-O-methyloxymorphone |

| 14-O-benzyloxymorphone | -OCH₂Ph | High |

| 14-O-phenylpropyloxymorphone (POMO) | -O(CH₂)₃Ph | Very High (0.073) |

This table provides a qualitative and quantitative comparison of the effects of different C-14 substituents on µ-opioid receptor binding affinity.

Role of the C-6 Moiety in Modulating Opioid Receptor Interactions

The C-6 position of the morphinan scaffold is another critical site for molecular modification, with changes significantly affecting the pharmacological properties of the resulting analogues. nih.gov

The deletion of the C-6 carbonyl group has been shown to influence opioid receptor selectivity. In oxymorphone, removing the 6-carbonyl group to create its 6-desoxo analogue improves selectivity for the µ-opioid receptor versus the δ-opioid receptor, without altering µ- versus κ-opioid receptor selectivity. mdpi.com However, in other analogues, such as those with a 14-methoxy or 5-methyl substitution, the deletion of the 6-keto group can lead to a reduction in selectivity for the µ-receptor over both δ and κ receptors. mdpi.com Despite these changes in selectivity, the absence of the 6-carbonyl group does not appear to significantly affect in vivo antinociceptive potencies. mdpi.com Molecular docking studies suggest that while the 6-carbonyl group is a key feature, its deletion does not fundamentally alter the binding, signaling, and antinociceptive activities of many N-methylmorphinan-6-ones. acs.org

Introducing a nitrile group at the C-6 position represents a significant chemical modification. The nitrile group, being small and polar, can act as a hydrogen bond acceptor and is often used as a bioisostere for carbonyl groups in drug design. nih.govsioc-journal.cn In the context of 14-oxygenated morphinans, the conversion of the C-6 carbonyl into a cyano group has been explored. For instance, a one-pot reaction can simultaneously open the 4,5-epoxy ring and introduce a 6-cyano group. mdpi.com The resulting 6-cyanomorphinans can retain low nanomolar affinities at the µ-opioid receptor and exhibit potent µ-agonist activity. mdpi.com

Stereochemical Effects on Biological Activity

The stereochemistry of morphinan analogues is a critical determinant of their biological activity. Opioid receptors exhibit a high degree of enantioselectivity, generally favoring the levorotatory (-) enantiomers. The naturally occurring morphine and its derivatives possess a specific stereoconfiguration that is essential for their interaction with opioid receptors. The unnatural, dextrorotatory (+) enantiomers of morphinans typically show significantly lower or no affinity for opioid receptors. This stereoselectivity underscores the precise three-dimensional fit required for a ligand to bind effectively to the receptor's binding pocket.

N-Substituent Impact on Ligand Affinity, Selectivity, and Efficacy

The substituent at the nitrogen atom (N-17) is a well-established modulator of the pharmacological profile of morphinans, often determining whether a compound acts as an agonist, antagonist, or partial agonist. researchgate.net

Replacing the N-methyl group of oxymorphone with larger alkyl groups like N-allyl or N-cyclopropylmethyl results in the well-known opioid antagonists, naloxone (B1662785) and naltrexone (B1662487), respectively. mdpi.complos.org This highlights the critical role of the N-substituent in defining the functional activity of the ligand.

The introduction of an N-phenethyl group is particularly favorable for enhancing µ-opioid receptor affinity and selectivity. researchgate.netscienceopen.com For example, N-phenethylnormorphine and N-phenethylnoroxymorphone exhibit increased affinity for the µ-receptor and are potent µ-agonists. plos.orgresearchgate.net In the case of oxymorphone, substitution of the N-methyl with an N-phenethyl group can lead to a significant increase in analgesic potency. researchgate.netplos.org However, for analogues that are already highly potent, such as 14-O-methyloxymorphone, the addition of an N-phenethyl substituent may not further increase antinociceptive potency. mdpi.com This suggests that an increased µ-receptor affinity can be achieved through modifications at either the C-14 or the N-17 position. mdpi.com

| Base Compound | N-Substituent | Effect on µ-Receptor Affinity | Functional Activity |

| Oxymorphone | -CH₃ | High | Agonist |

| Noroxymorphone | -H | Reduced | Agonist (variable) |

| Naloxone | -CH₂CH=CH₂ | High | Antagonist |

| Naltrexone | -CH₂-c-Pr | High | Antagonist |

| N-phenethylnoroxymorphone | -CH₂CH₂Ph | Increased | Agonist |

This table summarizes the influence of different N-substituents on the µ-opioid receptor affinity and functional activity of oxymorphone-based analogues.

Correlation of Structural Features with Specific Opioid Receptor Subtype Selectivity

The development of ligands with selectivity for specific opioid receptor subtypes (µ, δ, or κ) is a key goal in opioid research. The structural features of 14-hydroxymorphine-6-one analogues can be systematically modified to achieve this.

As previously discussed, modifications at the C-14 and N-17 positions are primary strategies for tuning receptor selectivity. A 14-methoxy group generally favors µ-receptor selectivity over a 14-benzyloxy group. acs.org The deletion of the C-6 carbonyl group can enhance µ/δ selectivity in some cases. mdpi.com

The introduction of an N-phenethyl substituent generally enhances µ-receptor affinity and selectivity. researchgate.netscienceopen.com However, combining an N-phenethyl group with a 14-methoxy substitution can lead to dual µ/δ opioid receptor ligands. scienceopen.com This demonstrates how the interplay between different structural modifications can lead to complex changes in the pharmacological profile.

Furthermore, the introduction of a 5-methyl group, as in 14-methoxymetopon (B146635), can increase µ-receptor selectivity by reducing the affinity for δ and κ receptors compared to its 5-unsubstituted counterpart, 14-O-methyloxymorphone. mdpi.com Conversely, replacing this 5-methyl group with a larger phenylpropoxy substituent can lead to a loss of µ-receptor selectivity and the emergence of a multifunctional ligand with high affinity for all three receptor subtypes. mdpi.com

Opioid Receptor Binding and Functional Pharmacology in Vitro Studies

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a crucial in vitro tool used to determine how strongly a compound (ligand) binds to a receptor. In these experiments, a radioactively labeled compound known to bind to a specific receptor is used. A test compound, such as 14-Hydroxymorphine-6-one (also known as oxymorphone), is then introduced to compete for binding with the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value. This can be converted to a binding affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

These assays have been performed using membranes from Chinese Hamster Ovary (CHO) cells that have been genetically modified to express specific human opioid receptors. nih.govscienceopen.com

Studies consistently demonstrate that 14-Hydroxymorphine-6-one (oxymorphone) exhibits a very high affinity for the mu-opioid receptor (MOP). In competitive binding assays using CHO cell membranes expressing the human MOP receptor, oxymorphone displayed a Ki value in the low nanomolar range. nih.govscienceopen.com One study reported a Ki value of 1.41 nM for oxymorphone. scienceopen.com Another comprehensive study using a single, uniform binding assay also found a Ki value of less than 1 nM, placing it in the highest category of binding affinity among 19 approved opioid drugs. zenodo.org The N-phenethyl derivative of its parent compound, N-phenethyl-14-hydroxynormorphine, also showed high affinity for the MOP receptor with a Ki value in the low nanomolar range. nih.gov The introduction of an N-phenethyl group in place of the N-methyl group on oxymorphone results in a compound (N-phenethylnoroxymorphone) with an even higher affinity for the MOP receptor, showing a Ki of 0.12 nM. scienceopen.com

| Compound | Ki (nM) | Reference |

|---|---|---|

| 14-Hydroxymorphine-6-one (Oxymorphone) | 1.41 ± 0.30 | scienceopen.com |

| N-phenethylnoroxymorphone | 0.12 ± 0.07 | scienceopen.com |

| N-phenethyl-14-hydroxynormorphine | 2.84 ± 0.17 | nih.gov |

| Morphine (for comparison) | 3.35 ± 0.30 | scienceopen.com |

Compared to its high affinity for the MOP receptor, 14-Hydroxymorphine-6-one demonstrates a significantly lower affinity for the delta-opioid receptor (DOP). This indicates a degree of selectivity for the MOP receptor. Studies report Ki values for oxymorphone at the DOP receptor that are approximately 56 times higher than its Ki for the MOP receptor. scienceopen.com For instance, one study recorded a Ki value of 79.1 nM at the human DOP receptor. scienceopen.com This selectivity is a common characteristic among morphinan-based opioids. The N-phenethyl derivatives, however, show a marked increase in affinity for the DOP receptor compared to their N-methyl counterparts. scienceopen.com For example, N-phenethylnoroxymorphone has a Ki of 10.7 nM at the DOP receptor, a 7-fold increase in affinity compared to oxymorphone. scienceopen.com

| Compound | Ki (nM) | Reference |

|---|---|---|

| 14-Hydroxymorphine-6-one (Oxymorphone) | 79.1 ± 9.3 | scienceopen.com |

| N-phenethylnoroxymorphone | 10.7 ± 5.1 | scienceopen.com |

| N-phenethyl-14-hydroxynormorphine | 133 ± 14 | nih.gov |

| Morphine (for comparison) | 195 ± 26 | scienceopen.com |

The binding affinity of 14-Hydroxymorphine-6-one for the kappa-opioid receptor (KOP) is also considerably lower than for the MOP receptor, further highlighting its MOP-preferential binding profile. The reported Ki value for oxymorphone at the human KOP receptor was 32.6 nM. scienceopen.com This is more than 23-fold weaker than its binding to the MOP receptor. scienceopen.com Derivatives such as N-phenethyl-14-hydroxynormorphine exhibit very low binding affinity at the KOP receptor, with a Ki value of 513 nM. nih.gov

| Compound | Ki (nM) | Reference |

|---|---|---|

| 14-Hydroxymorphine-6-one (Oxymorphone) | 32.6 ± 9.8 | scienceopen.com |

| N-phenethylnoroxymorphone | 42.2 ± 7.3 | scienceopen.com |

| N-phenethyl-14-hydroxynormorphine | 513 ± 31 | nih.gov |

| Morphine (for comparison) | 96.4 ± 0.5 | scienceopen.com |

The Nociceptin/Orphanin FQ peptide (NOP) receptor, formerly known as ORL-1, is considered a non-opioid branch of the opioid receptor family. mdpi.com While structurally similar to other opioid receptors, it does not bind traditional opioids like morphine with high affinity. nih.govpainphysicianjournal.com A comprehensive screening of clinical opioids found that oxymorphone (14-Hydroxymorphine-6-one) did not show any detectable binding at the NOP receptor at concentrations up to 10,000 nM, indicating a lack of affinity for this receptor. plos.org

G Protein-Coupled Receptor (GPCR) Activation Studies

Opioid receptors are a class of G protein-coupled receptors (GPCRs). nih.govnih.gov When an agonist binds to the receptor, it initiates a signaling cascade inside the cell, starting with the activation of a G protein. The level of G protein activation provides a measure of the compound's functional activity at the receptor.

The [35S]GTPγS binding assay is a functional assay that measures the ability of a compound to activate a GPCR. springernature.com It quantifies the binding of a radiolabeled, non-hydrolyzable analog of GTP, called [35S]GTPγS, to the Gα subunit of the G protein upon receptor activation by an agonist. This assay determines two key parameters: potency (EC50), which is the concentration of the agonist that produces 50% of the maximal response, and efficacy (Emax), which is the maximum response the agonist can produce relative to a standard full agonist.

In [35S]GTPγS binding assays using membranes from CHO cells expressing the human MOP receptor, 14-Hydroxymorphine-6-one and its derivatives have been shown to be potent agonists. nih.gov One study found that N-phenethylnoroxymorphone was the most potent MOP agonist in its series with an EC50 value of 2.63 nM and efficacy similar to the parent compound, oxymorphone. nih.gov In contrast, N-phenethyl-14-hydroxynormorphine exhibited lower potency, with an EC50 value similar to morphine. nih.gov At the human delta and kappa opioid receptors, these compounds showed considerably decreased potency to stimulate [35S]GTPγS binding. nih.gov

| Compound | EC50 (nM) | Emax (% Stimulation vs DAMGO) | Reference |

|---|---|---|---|

| N-phenethylnoroxymorphone | 2.63 ± 0.40 | 103 ± 3 | nih.gov |

| N-phenethyl-14-hydroxynormorphine | 59.8 ± 1.6 | 96 ± 4 | nih.gov |

| Oxymorphone (for comparison) | 2.48 ± 0.28 | 106 ± 2 | nih.gov |

| Morphine (for comparison) | 61.5 ± 1.5 | 94 ± 3 | nih.gov |

Intracellular Calcium Mobilization Assays

Intracellular calcium mobilization assays are instrumental in characterizing the functional activity of opioid ligands. nih.gov In Chinese Hamster Ovary (CHO) cells co-expressing opioid receptors and chimeric G-proteins, which couple receptor activation to the calcium signaling pathway, the ability of compounds to evoke changes in intracellular calcium concentration is a measure of their agonist efficacy. nih.govresearchgate.net

Studies on N-substituted derivatives of morphine and oxymorphone have utilized this assay to compare their potencies. nih.gov For instance, in CHO cells expressing the human mu-opioid peptide (MOP) receptor and a Gαqi5 chimeric protein, various N-phenethyl substituted morphinans produced a concentration-dependent stimulation of calcium release. nih.gov The rank order of potencies (EC50 values) in these calcium mobilization assays was found to correlate well with the potencies observed in [³⁵S]GTPγS binding assays, which measure G-protein activation. nih.gov

Specifically, N-phenethylnoroxymorphone demonstrated the highest potency in stimulating calcium release, being approximately twice as potent as the standard MOP agonist DAMGO. nih.gov In contrast, N-phenethyl-14-hydroxynormorphine, a close structural analog, exhibited lower potency, similar to that of morphine. plos.org When tested in cells expressing the delta-opioid peptide (DOP) or kappa-opioid peptide (KOP) receptors, these derivatives showed considerably lower potencies or were inactive, consistent with their MOP receptor selectivity. nih.gov

Table 1: Potency of Selected Opioid Ligands in Intracellular Calcium Mobilization Assays in CHO-hMOP Cells

| Compound | EC50 (nM) |

|---|---|

| N-phenethylnoroxymorphone | 21.3 |

| DAMGO | 42.7 |

| N-phenethylnormorphine | 45.2 |

| Morphine | 135 |

| N-phenethyl-14-hydroxynormorphine | 148 |

Data sourced from a study investigating N-substituent variation in morphine and oxymorphone. nih.gov

Receptor Selectivity Profiling

The selectivity of a ligand for different opioid receptor subtypes (MOP, DOP, KOP) is a critical determinant of its pharmacological profile. This is typically assessed through in vitro competition binding assays using brain membranes or cells expressing specific human opioid receptors. mdpi.comnih.gov

For 14-oxygenated-N-methylmorphinan-6-ones, the introduction of different substituents significantly influences their receptor selectivity. For example, the removal of the 6-keto group in oxymorphone to its 6-desoxo analog improved selectivity for the MOP receptor over the DOP receptor. mdpi.com In the case of 14-methoxy substituted analogs, a minor reduction in MOP versus KOP receptor selectivity was observed upon removal of the 6-keto group. mdpi.com A more substantial decrease in selectivity for the MOP receptor over both DOP and KOP receptors was seen with the deletion of the 6-keto group in the 5-methyl substituted version. mdpi.com

Interestingly, the non-selective 14-O-benzyloxymorphone was transformed into a MOP receptor-selective ligand upon removal of the 6-carbonyl group, demonstrating a significant increase in selectivity over both DOP and KOP receptors. mdpi.com The introduction of an N-phenethyl group in 14-methoxy-N-methylmorphinan-6-ones has been shown to convert selective MOP receptor ligands into dual MOP/DOP receptor agonists. nih.gov

Table 2: Opioid Receptor Binding Affinities (Ki, nM) and Selectivity Ratios of Selected Morphinan (B1239233) Derivatives

| Compound | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | DOP/MOP Selectivity Ratio | KOP/MOP Selectivity Ratio |

|---|---|---|---|---|---|

| Oxymorphone | 0.35 | 36.7 | 45.9 | 105 | 131 |

| 14-O-Methyloxymorphone | 0.12 | 10.7 | 42.2 | 89 | 352 |

| 14-Methoxymetopon (B146635) | 0.25 | 18.6 | 12.8 | 74 | 51 |

| N-Phenethyl-14-O-methyloxymorphone | 0.19 | 1.81 | 15.8 | 9.5 | 83 |

| N-Phenethyl-14-methoxymetopon | 0.24 | 1.45 | 35.3 | 6.0 | 147 |

Data from in vitro competition binding assays using membranes from CHO cells stably expressing human opioid receptors. nih.gov

Comparative Analysis with Established Opioid Ligands

The pharmacological properties of novel morphinan derivatives are often benchmarked against well-established opioid ligands such as morphine, oxymorphone, and the standard receptor-selective agonists DAMGO (MOP), DPDPE (DOP), and U-69,593 (KOP). nih.govplos.org This comparative approach provides a clear context for understanding the potency, efficacy, and selectivity of new compounds.

In [³⁵S]GTPγS binding assays, which measure the activation of G-proteins, N-phenethyl substituted derivatives of morphine and oxymorphone have demonstrated potent MOP receptor agonism. plos.org For instance, N-phenethylnoroxymorphone was found to be the most potent MOP agonist among the tested compounds, with an EC50 value significantly lower than that of DAMGO. plos.org N-phenethylnormorphine was also a potent MOP agonist, being about 3-fold more potent than morphine and equipotent to DAMGO. plos.org In contrast, N-phenethyl-14-hydroxynormorphine showed the lowest potency, with an EC50 value similar to that of morphine. plos.org

The introduction of a 14-hydroxy group can influence the pharmacological profile. plos.org In the agonist class of morphinans, the C14-hydroxyl group appears to slightly decrease intrinsic in vitro potency. plos.org However, the presence of a carbonyl group at position 6, as in oxymorphone derivatives, is preferable to a hydroxyl function for enhancing MOP receptor affinity and agonist potency in vitro. nih.govplos.org

Table 3: Comparison of Agonist Potency (EC50, nM) in [³⁵S]GTPγS Binding Assays in CHO-hMOP Cell Membranes

| Compound | EC50 (nM) |

|---|---|

| N-phenethylnoroxymorphone | 2.63 |

| Oxymorphone | 2.89 |

| N-phenethylnormorphine | 6.89 |

| DAMGO | 19.3 |

| Morphine | 21.5 |

| N-phenethyl-14-hydroxynormorphine | 22.7 |

Data from a study evaluating N-substituent variation in morphine and oxymorphone. plos.org

Preclinical Pharmacological Mechanism Studies

Investigation of Antinociceptive Mechanisms in Animal Models

The antinociceptive properties of 14-Hydroxymorphine-6-one and its analogs have been extensively studied in various animal models, providing crucial insights into their mechanisms of action. These studies primarily utilize thermal nociceptive assays to assess the compounds' ability to alleviate pain.

The hot-plate and tail-flick tests are standard assays used to evaluate the analgesic effects of opioid compounds. In these tests, the latency of an animal to respond to a thermal stimulus is measured, with an increase in latency indicating an antinociceptive effect.

Studies have consistently demonstrated that 14-Hydroxymorphine-6-one and its derivatives produce dose- and time-dependent antinociceptive effects in both the hot-plate and tail-flick assays in mice. For instance, N-phenethyl substituted morphinans, including analogs of 14-Hydroxymorphine-6-one, have shown significant efficacy against acute thermal nociception. nih.gov These compounds typically exhibit a peak antinociceptive effect around 30 minutes after subcutaneous administration. nih.govnih.gov

The introduction of a 14-hydroxyl group to the morphinan (B1239233) structure generally leads to potent analgesic compounds. akjournals.com For example, 14-hydroxydihydromorphine is a more potent analgesic than dihydromorphine. akjournals.com However, the effect can vary, as 14-hydroxymorphine (B13426287) is less potent than morphine itself. akjournals.com O-methylation of the 14-hydroxyl group in oxymorphone results in a highly potent compound, approximately 400 times more potent than morphine in the mouse writhing test. akjournals.com

Furthermore, modifications at the C-6 position, such as the keto group in 14-Hydroxymorphine-6-one, have been shown to be preferable to a hydroxyl group for enhancing analgesic properties. plos.org For example, the N-phenethyl derivative of oxymorphone was found to be up to 8-fold more potent than its 6-hydroxy counterpart in producing an antinociceptive response. plos.org The deletion of the 6-carbonyl group in some 14-hydroxy substituted N-methylmorphinan-6-ones, however, did not significantly alter their antinociceptive potencies in the hot-plate assay, suggesting that the 6-carbonyl group is not essential for in vivo agonism in all cases. mdpi.com

The antinociceptive effects of these compounds are mediated by opioid receptors, as demonstrated by studies using opioid antagonists. The administration of β-funaltrexamine, a μ-opioid receptor antagonist, can eliminate the difference in tail-flick latency observed in response to morphine, indicating that μ-opioid receptors are responsible for this effect. nih.gov

| Compound | Assay | Relative Potency/Effect | Reference |

|---|---|---|---|

| 14-Hydroxydihydromorphine | General Analgesia | Stronger than dihydromorphine | akjournals.com |

| 14-Hydroxymorphine | General Analgesia | Less potent than morphine | akjournals.com |

| 14-O-methyloxymorphone | Mouse Writhing Test | ~400x more potent than morphine | akjournals.com |

| N-phenethyl derivative of oxymorphone | General Antinociception | Up to 8-fold more potent than its 6-hydroxy counterpart | plos.org |

| 6-desoxo-14-hydroxy-N-methylmorphinan-6-ones | Hot-Plate Assay | Comparable potency to analogues with 6-carbonyl group | mdpi.com |

Opioid receptors, including the mu-opioid receptor (MOR), are G protein-coupled receptors (GPCRs). nih.govnih.gov Upon agonist binding, these receptors undergo a conformational change, activating intracellular G proteins. nih.gov This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. nih.gov These dissociated subunits then interact with various downstream effectors to produce a cellular response. nih.gov

In the context of opioid analgesia, the activation of G proteins leads to the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying K+ channels, which are thought to contribute to pain relief. mdpi.com The ability of an opioid agonist to stimulate G protein coupling is a key measure of its efficacy.

Studies on 14-Hydroxymorphine-6-one and its analogs have utilized [³⁵S]GTPγS binding assays to evaluate their ability to activate G proteins. In these assays, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is measured as an indicator of receptor activation. For instance, N-phenethyl derivatives of morphine and oxymorphone have been shown to be very potent in stimulating G protein coupling through the MOR. researchgate.net The oxymorphone derivative was particularly potent, with an EC₅₀ value of 2.63 nM, and was more potent than the endogenous opioid peptide DAMGO in stimulating G protein signaling. nih.gov

The G protein signaling pathway is also subject to modulation by Regulator of G-protein Signaling (RGS) proteins. frontiersin.org These proteins act as GTPase accelerating proteins (GAPs), increasing the rate of GTP hydrolysis on the Gα subunit and thus terminating the signal. frontiersin.org Knockdown of certain RGS proteins has been shown to increase morphine antinociception, suggesting that these proteins play a role in regulating opioid signaling. frontiersin.org

Exploration of Opioid Receptor Subtype Contributions to Observed Pharmacological Responses

The pharmacological effects of opioids are mediated through their interaction with different opioid receptor subtypes, primarily the mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov While the μ-opioid receptor (MOR) is the primary target for most clinically used opioid analgesics and is responsible for their potent analgesic effects, it also mediates undesirable side effects. mdpi.com

Research on 14-Hydroxymorphine-6-one and its analogs has explored how structural modifications can alter their selectivity for different opioid receptor subtypes. For example, the introduction of a methyl group at position 5 in 14-O-methyloxymorphone to create 14-methoxymetopon (B146635) resulted in a compound that retained high affinity for the MOR but had reduced affinity for the delta (DOR) and kappa (KOR) opioid receptors, thereby increasing its MOR selectivity. mdpi.com

Conversely, some structural changes can lead to ligands with a broader receptor profile. Replacing the 14-O-methyl group in 14-O-methyloxymorphone with a 14-O-phenylpropyl moiety converted a MOR-selective ligand into a nonselective agonist that can bind and activate multiple opioid receptors. mdpi.com Similarly, N-phenethyl substitution in certain 14-methoxy-N-methylmorphinan-6-ones can transform selective μOR ligands into dual μ/δOR agonists. scienceopen.com These dual-acting compounds are of interest as they may offer an improved therapeutic profile by simultaneously modulating both the μOR and δOR systems. scienceopen.com

| Compound/Modification | Receptor Selectivity Profile | Reference |

|---|---|---|

| 14-methoxymetopon (5-methyl substitution) | Increased MOR selectivity (reduced DOP and KOP affinity) | mdpi.com |

| 14-O-phenylpropyl substituted 14-O-methyloxymorphone | Nonselective agonist (multiple opioid receptors) | mdpi.com |

| N-phenethyl substituted 14-methoxy-N-methylmorphinan-6-ones | Dual μ/δOR agonists | scienceopen.com |

Analysis of Ligand-Induced Receptor Trafficking and Desensitization Mechanisms

Prolonged exposure to opioid agonists can lead to receptor desensitization, a process that contributes to the development of tolerance. nih.gov Desensitization involves several mechanisms, including receptor phosphorylation, uncoupling from G proteins, and internalization (trafficking) away from the cell surface. nih.gov

Agonist-induced phosphorylation of the opioid receptor, often by G protein-coupled receptor kinases (GRKs), is a key initial step in desensitization. elifesciences.orgijbs.com This phosphorylation promotes the binding of β-arrestin proteins to the receptor. frontiersin.org β-arrestin binding can physically block the interaction of the receptor with G proteins, leading to functional uncoupling and a reduction in signaling. nih.gov Furthermore, β-arrestin facilitates the internalization of the receptor into the cell via clathrin-coated pits. frontiersin.org

Interestingly, not all opioid ligands induce receptor desensitization and trafficking to the same extent. For instance, morphine is known to be a poor inducer of MOR internalization, whereas other agonists like DAMGO and methadone readily promote this process. frontiersin.org This difference in receptor trafficking may be related to the concept of "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin-mediated desensitization).

Studies have shown that the lack of responsiveness of MOR and DOR in peripheral sensory neurons under basal conditions may be due to a state of constitutive desensitization, likely mediated by β-arrestin-2. nih.gov This suggests that receptor trafficking and desensitization are dynamic processes that can be influenced by both the specific ligand and the cellular environment.

Modulation of Cellular and Subcellular Signaling Cascades by 14-Hydroxymorphine-6-one Analogues

The interaction of 14-Hydroxymorphine-6-one analogues with opioid receptors triggers a cascade of intracellular signaling events that ultimately produce the observed pharmacological effects. As G protein-coupled receptors, opioid receptors modulate the activity of various downstream effectors. nih.gov

A primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org This is a classic hallmark of MOR activation. Additionally, opioid receptor activation can modulate ion channel activity, such as the activation of inwardly rectifying potassium channels and the inhibition of calcium channels. frontiersin.org These actions on ion channels contribute to the hyperpolarization of neurons and a reduction in neurotransmitter release, which are key mechanisms of analgesia.

Furthermore, opioid receptor signaling can intersect with other major signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. frontiersin.org For example, some studies have shown that the N-phenethyl derivatives of morphine and oxymorphone can stimulate intracellular calcium release through the MOR. researchgate.net This indicates that these compounds can engage multiple signaling cascades to produce their effects. The specific signaling profile of a given analogue can be influenced by its structure and its affinity for different receptor subtypes.

Studies on Locomotor Activity as a Mechanistic Readout

Locomotor activity is often used as a behavioral readout to assess the central effects of opioid compounds. Opioids can have complex effects on locomotor activity, which can be either stimulatory or inhibitory depending on the specific compound, the dose, and the receptor subtypes involved.

Studies have shown that μ-opioid receptor agonists can cause a progressive increase in locomotor activity, a phenomenon known as behavioral sensitization. nih.gov In contrast, κ-opioid receptor agonists can functionally oppose these effects. nih.gov This highlights the opposing roles of different opioid receptor subtypes in modulating motor behavior.

In the context of 14-Hydroxymorphine-6-one and its analogues, some compounds have been observed to cause motor deficits. For example, 14-methoxymetopon and morphine have been reported to cause a significant motor deficit in mice. mdpi.com However, other analogues, such as a 5-benzyl substituted derivative, did not affect locomotor activity at doses that produced full antinociceptive efficacy. mdpi.com This suggests that it is possible to separate the analgesic effects from the motor-impairing effects through structural modifications.

Notably, some N-phenethyl substituted morphinans have been shown to produce potent antinociception without causing motor impairment in mice. scienceopen.com This is a desirable characteristic for the development of safer opioid analgesics. In some studies, no major alterations in locomotor activity or sedative effects were observed at doses that were 3- to 4-fold higher than the analgesic ED₅₀ dose. plos.org

Biotransformation and Microbial Metabolism Studies of 14 Hydroxymorphine 6 One

The biotransformation of 14-hydroxymorphine-6-one, also known as oxymorphone, involves complex metabolic pathways in both mammals and microorganisms. These processes are crucial for understanding the compound's fate in biological systems and for exploring potential biotechnological applications.

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method is crucial for understanding the specific interactions that govern ligand binding and selectivity.

Docking studies of 14-hydroxymorphine-6-one derivatives with opioid receptors, particularly the mu-opioid receptor (μOR), have revealed key interaction patterns. Like other morphinans, these compounds typically establish a crucial salt bridge between their protonated nitrogen atom and a highly conserved aspartic acid residue in the receptor, specifically Asp147 in the μOR. mdpi.commdpi.com Another critical interaction is a hydrogen bond network involving a conserved histidine residue, His297, which is a recognized feature for the binding of morphinan (B1239233) ligands to the μOR binding pocket. mdpi.com

The introduction of a 14-hydroxyl group, as in 14-hydroxymorphine-6-one, can lead to additional hydrogen bonding opportunities. For instance, the 14-hydroxyl group of oxymorphone, a closely related compound, forms a hydrogen bond with the Asp147 residue. mdpi.com When this hydroxyl group is replaced by a methoxy (B1213986) group, this specific hydrogen bond is lost, but other polar contacts can be maintained. mdpi.comnih.gov Furthermore, bulkier substituents at the 14-position, such as a benzyloxy group, can introduce additional hydrophobic interactions with residues like Ile144. nih.gov

Docking studies have also been employed to compare the binding modes of N-methylmorphinans with their N-phenethyl counterparts. nih.gov These studies show that while they share essential receptor-ligand interactions, there are also distinct differences in their interaction patterns that can explain their varied pharmacological profiles. nih.gov For instance, docking of naltrexone (B1662487) derivatives has helped identify an "address" domain around the extracellular loop III and the upper region of transmembrane helices VI/VII, which can be targeted by substitutions at the 14-position to enhance μOR binding affinity and selectivity. nih.gov

Opioid receptor activation is a dynamic process involving significant conformational changes in the receptor protein upon ligand binding. Computational studies have provided insights into these ligand-induced conformational shifts. A major conformational change associated with receptor activation is the outward movement of the intracellular end of transmembrane helix 6 (TM6). plos.orgnih.govnih.gov This movement, along with more subtle shifts in TM5 and TM7, creates a cavity on the intracellular side of the receptor, allowing it to couple with G proteins and other signaling molecules. nih.gov

Molecular dynamics simulations of agonists like morphine and hydromorphone bound to the μOR have shown that these ligands can alter the relative position between TM3 and TM6. plos.org This alteration is thought to be mediated through interactions with His297 in TM6 and can lead to the disruption of an R165-T279 hydrogen bond between TM3 and TM6, which is believed to stabilize the inactive conformation of the receptor. plos.org The binding of an agonist is not always sufficient to fully stabilize the active conformation of TM5 and TM6 on its own; the presence of a G protein or a G protein-mimetic nanobody is often required to complete the transition. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful approach to study the time-dependent behavior of molecular systems, offering a more dynamic picture of ligand-receptor interactions than static docking poses. MD simulations have been effectively used to examine the binding modes of morphinans with opioid receptors. nih.gov These simulations can validate the binding orientations and key interactions predicted by docking experiments, confirming their stability over time. nih.gov For example, MD simulations of morphinans at the μOR have shown that the primary ligand orientation and key interactions remain stable over simulations lasting 100 nanoseconds. nih.gov

MD simulations have also been crucial in understanding the subtle differences in the binding modes and hydration properties of various morphinan agonists. plos.org For instance, simulations of morphine and hydromorphone at the μOR revealed slight differences in their van der Waals contacts with residues such as W293, I322, and G325, and showed that the binding pocket was slightly more hydrated when bound to hydromorphone. plos.org These subtle differences likely contribute to the small variations in their binding affinities. plos.org Furthermore, MD simulations can shed light on the role of specific residues, like W293, which is considered important for the activation of opioid receptors, by tracking their conformational changes during the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify the correlations between the chemical structures of compounds and their biological activities. nih.gov This approach is valuable for predicting the activity of new compounds and for guiding the design of more potent and selective ligands. nih.gov

Several QSAR models have been developed to predict the binding affinities of compounds for various opioid receptors. nih.gov These models often use machine learning approaches in combination with various chemical descriptors to build predictive models. nih.gov For instance, 3D-QSAR and k-nearest neighbor (kNN) models have been developed for predicting μOR binding affinity using datasets of fentanyl-like compounds. nih.gov While many of these models were developed using specific congeneric series, which may limit their broader applicability, they demonstrate the potential of QSAR in opioid drug discovery. nih.gov The development of more comprehensive QSAR models using large, diverse datasets from public databases like PubChem is an ongoing area of research. nih.gov Such models could be used to create virtual opioid bioprofiles and to screen large compound libraries for new potential analgesic opioids. nih.gov

The structural modifications of 14-hydroxymorphine-6-one and its analogs, such as substitutions at the N-17 position, provide valuable data for developing SAR and QSAR models. nih.govscienceopen.com These models can help to understand how different functional groups contribute to binding affinity, selectivity, and functional activity at opioid receptors, ultimately aiding in the design of safer and more effective analgesics. nih.govscienceopen.com

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. nih.govwikipedia.org It is a popular and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations can provide insights into various molecular properties, including equilibrium structure, charge distribution, and NMR spectra. redalyc.org

In the context of opioid research, DFT has been used to study the electronic properties of morphine and related compounds. researchgate.net These studies can help to understand properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be related to the molecule's reactivity and potential for interaction with biological targets. researchgate.net For example, a structural and computational study of morphine using DFT calculations was performed to understand its antioxidant or oxidant properties. researchgate.net The electronic structure of 14-hydroxymorphine-6-one, including the distribution of electron density and electrostatic potential, can be analyzed using DFT to better understand its reactivity and interaction with the opioid receptor binding pocket.

In Silico ADMET Profiling (Focusing on Metabolic Stability and Binding Affinities)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of drug candidates. mdpi.comnih.gov Computational models can predict various ADMET properties, including metabolic stability, which is a key factor as compounds need to persist long enough in the body to exert their therapeutic effect. mdpi.com

Online tools and platforms have been developed that use machine learning methods to predict metabolic stability, often expressed as half-life (T1/2) or clearance, based on the chemical structure of a compound. mdpi.com These models are typically trained on large datasets of experimental data from various species and assay types (e.g., liver microsomes, plasma). mdpi.com For a compound like 14-hydroxymorphine-6-one, in silico ADMET profiling could be used to predict its metabolic fate, including potential sites of metabolism and the likelihood of forming active or toxic metabolites.

Homology Modeling of Novel Receptor-Ligand Systems

In the field of computational chemistry, homology modeling stands as a pivotal technique for elucidating the three-dimensional (3D) structure of a protein when its experimental structure is unknown. This method is particularly crucial for studying G-protein coupled receptors (GPCRs), such as the opioid receptors, which are historically challenging to crystallize. Homology modeling constructs a theoretical model of a "target" protein based on the experimentally determined structure of a related homologous protein, the "template." The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. plos.orgomu.edu.tr For opioid receptors, early models frequently utilized the high-resolution crystal structure of bovine rhodopsin as a template, given it was one of the first well-characterized GPCRs. nih.govpsu.edu More recently, the crystal structures of other non-rhodopsin GPCRs, like the β2-adrenergic receptor, have provided improved templates for building more accurate models of opioid receptors. nih.gov

The process begins with a sequence alignment between the target opioid receptor (e.g., mu, delta, or kappa) and the chosen template. psu.edu Following the alignment, the 3D coordinates of the template are used to build the initial model of the target protein's transmembrane domains. oup.com Due to low sequence identity in the loop regions, these are often constructed using ab initio methods. nih.gov To ensure the stability and physiological relevance of the model, it undergoes extensive refinement, typically through molecular dynamics (MD) simulations. These simulations place the receptor model within a simulated phospholipid bilayer and aqueous environment, allowing the structure to relax into a more realistic and energetically favorable conformation. psu.eduoup.com